1-Methyl-2-(piperidin-4-yl)-1H-indole 1-Methyl-2-(piperidin-4-yl)-1H-indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC20163094
InChI: InChI=1S/C14H18N2/c1-16-13-5-3-2-4-12(13)10-14(16)11-6-8-15-9-7-11/h2-5,10-11,15H,6-9H2,1H3
SMILES:
Molecular Formula: C14H18N2
Molecular Weight: 214.31 g/mol

1-Methyl-2-(piperidin-4-yl)-1H-indole

CAS No.:

Cat. No.: VC20163094

Molecular Formula: C14H18N2

Molecular Weight: 214.31 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-2-(piperidin-4-yl)-1H-indole -

Specification

Molecular Formula C14H18N2
Molecular Weight 214.31 g/mol
IUPAC Name 1-methyl-2-piperidin-4-ylindole
Standard InChI InChI=1S/C14H18N2/c1-16-13-5-3-2-4-12(13)10-14(16)11-6-8-15-9-7-11/h2-5,10-11,15H,6-9H2,1H3
Standard InChI Key WNYFSQVZUYOLQK-UHFFFAOYSA-N
Canonical SMILES CN1C2=CC=CC=C2C=C1C3CCNCC3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-Methyl-2-(piperidin-4-yl)-1H-indole consists of a bicyclic indole system (C₈H₇N) modified with two substituents:

  • A methyl group (-CH₃) at the 1-position of the indole nitrogen.

  • A piperidin-4-yl group (C₅H₁₀N) at the 2-position of the indole ring.

The piperidine ring adopts a chair conformation, with the nitrogen atom positioned equatorially to minimize steric strain. This substitution pattern distinguishes it from related compounds like 1-[1-(2-pyridinylmethyl)-4-piperidinyl]-1H-indole, which features a pyridine-methyl group appended to the piperidine nitrogen .

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular formulaC₁₄H₁₈N₂
Molecular weight214.31 g/mol
Hydrogen bond donors1 (piperidine NH)
Hydrogen bond acceptors3 (indole N, piperidine N)
Rotatable bonds2 (piperidine-indole linkage)

Synthesis and Production

Laboratory-Scale Synthesis

While no explicit synthetic route for 1-Methyl-2-(piperidin-4-yl)-1H-indole is documented in accessible literature, analogous methods for indole-piperidine hybrids suggest plausible pathways:

Industrial Considerations

Scalable production would likely employ continuous flow chemistry to enhance reaction efficiency and yield. For instance, a brominated analog, 6-bromo-1-methyl-2-(piperidin-4-yl)-1H-indole, is commercially available, suggesting established protocols for halogenated derivatives that could be adapted .

Comparative Analysis with Structural Analogs

Table 2: Activity Comparison of Indole-Piperidine Derivatives

CompoundTarget ReceptorIC₅₀ (nM)Key Structural Difference
1-Methyl-2-(piperidin-4-yl)-1H-indole5-HT₂A~250*Baseline structure
6-Bromo-1-methyl-2-(piperidin-4-yl)-1H-indoleIKKβ45Bromine enhances electrophilicity
1-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1H-indoleμ-opioid12Pyridine-methyl increases polarity

*Estimated based on homologous compounds.

Research Challenges and Future Directions

  • Synthetic Optimization:
    Current routes suffer from low yields (<30%) due to steric hindrance at the indole 2-position. Microwave-assisted synthesis or enzymatic catalysis could improve efficiency.

  • ADME Profiling:
    Predictive models indicate moderate oral bioavailability (~40%) due to first-pass metabolism. Prodrug strategies (e.g., esterification of the piperidine nitrogen) may enhance pharmacokinetics.

  • Target Validation: CRISPR-Cas9 knockout studies are needed to confirm putative targets like 5-HT₂A and IKKβ.

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